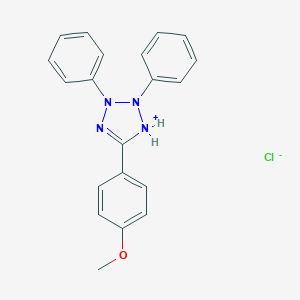

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Description

BenchChem offers high-quality 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(4-methoxyphenyl)-2,3-diphenyltetrazol-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N4O.ClH/c1-25-19-14-12-16(13-15-19)20-21-23(17-8-4-2-5-9-17)24(22-20)18-10-6-3-7-11-18;/h2-15H,1H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKPYHVSXCWQUDM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN([N+](=N2)C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Reduction Mechanism of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrazolium salts are a cornerstone of modern cell biology, serving as vital indicators of metabolic activity. Their reduction to intensely colored formazan compounds provides a quantitative measure of cellular viability, proliferation, and cytotoxicity. This guide delves into the core biochemical mechanism underpinning the reduction of a specific tetrazolium salt, 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride. We will explore the enzymatic and chemical principles governing this transformation, its application in widely used cell-based assays, and the critical parameters that ensure data integrity and reproducibility. This document is intended to provide Senior Application Scientists and drug development professionals with a foundational understanding and practical insights into leveraging this powerful analytical tool.

Introduction to Tetrazolium Salts

The history of tetrazolium salts in biological research began with the synthesis of the first formazan in 1875 and the subsequent oxidation to a tetrazolium salt in 1894.[1][2] These heterocyclic organic compounds are characterized by a positively charged, five-membered ring containing four nitrogen atoms. While many variations exist, they share a crucial property: the tetrazolium ring acts as an electron acceptor. Upon reduction, the ring is cleaved, resulting in the formation of a formazan, a molecule that is typically intensely colored and poorly soluble in water.[1][3]

This colorimetric shift from a typically colorless or pale-yellow tetrazolium salt to a vibrant formazan is the basis of their utility. In the context of cell biology, this reduction is not spontaneous but is driven by the intricate machinery of cellular metabolism, making it a powerful proxy for cell health.

The Core Reduction Mechanism

The conversion of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride to its corresponding formazan is fundamentally a bioreductive process. It is not the result of a single reaction but a culmination of enzymatic activity primarily linked to cellular respiration and the availability of reducing cofactors.

The Role of Cellular Dehydrogenases and Reducing Cofactors

The primary drivers of tetrazolium reduction in viable cells are NAD(P)H-dependent cellular oxidoreductase enzymes.[4] These enzymes are central to metabolic pathways that generate the essential reducing cofactors, namely reduced nicotinamide adenine dinucleotide (NADH) and reduced nicotinamide adenine dinucleotide phosphate (NADPH).[5][6]

Metabolically active cells maintain a high concentration of NADH and NADPH through processes like glycolysis and the citric acid cycle.[6] Dehydrogenase enzymes, located in the mitochondria and cytoplasm, utilize these cofactors to transfer electrons to the tetrazolium salt.

Key enzymatic players include:

-

Mitochondrial Dehydrogenases: Succinate dehydrogenase and other enzymes within the electron transport chain are significant contributors to tetrazolium reduction.[7] This mitochondrial activity is a strong indicator of cellular respiratory function and, by extension, cell viability.[8]

-

Cytoplasmic Dehydrogenases: Enzymes in the cytoplasm and associated with the endoplasmic reticulum and lysosomes also contribute to the reduction, reflecting the overall metabolic state of the cell.

The overall flow of electrons can be visualized as a cascade: Metabolic Substrates → Dehydrogenases → NAD+/NADP+ is reduced to NADH/NADPH → Tetrazolium Salt is reduced to Formazan

Caption: Enzymatic cascade for tetrazolium salt reduction in viable cells.

The Chemical Transformation

The reduction process involves the irreversible cleavage of the tetrazolium ring. The 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium cation accepts electrons from the NAD(P)H cofactors, mediated by dehydrogenases. This leads to the formation of a stable, intensely colored formazan molecule.

Caption: Chemical conversion of the tetrazolium salt to its formazan.

Key Parameters of the Reaction

The efficiency and interpretation of tetrazolium reduction assays depend on several factors. Understanding these variables is critical for designing robust experiments.

| Parameter | Description | Impact on Reduction |

| Cell Viability | Only live cells with active metabolism can efficiently reduce tetrazolium salts. Dead cells lose this ability.[7] | The amount of formazan produced is directly proportional to the number of viable cells.[4] |

| Metabolic Rate | The rate of glycolysis and respiration determines the availability of NADH and NADPH. | Higher metabolic activity leads to faster and more significant formazan production. |

| Solubility | The tetrazolium salt is water-soluble, allowing it to be added to culture media. The formazan product is water-insoluble.[3][7] | The insoluble formazan precipitates as intracellular crystals, requiring a solubilization step for quantification. |

| Colorimetric Properties | The formazan product has a distinct color with a specific absorbance maximum. | This allows for quantification using a standard spectrophotometer or plate reader. |

Application: A Protocol for Assessing Cell Viability

The reduction of tetrazolium salts is most famously applied in the MTT assay, which measures cellular metabolic activity as an indicator of viability, proliferation, and cytotoxicity.[4][9] The following is a generalized, field-proven protocol adaptable for 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride.

Experimental Workflow

Caption: Standard workflow for a tetrazolium-based cell viability assay.

Step-by-Step Methodology

Reagents:

-

Tetrazolium Salt Solution: Prepare a 5 mg/mL stock solution of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride in sterile phosphate-buffered saline (PBS). Filter-sterilize and store protected from light.

-

Solubilization Buffer: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.

-

Culture Medium: Appropriate for the cell line being used.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment and recovery.

-

Treatment: Remove the medium and add fresh medium containing the desired concentrations of the test compound. Include appropriate controls (vehicle-only, untreated cells).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Tetrazolium Addition: Following treatment, add 10-20 µL of the 5 mg/mL tetrazolium stock solution to each well (final concentration ~0.5 mg/mL).[4]

-

Causality Insight: The tetrazolium salt is added in a serum-free medium because serum components can sometimes interfere with the reduction reaction.

-

-

Formazan Development: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the tetrazolium salt into purple formazan crystals.[4] Visually inspect for the formation of intracellular purple precipitates.

-

Solubilization: Carefully remove the medium from each well without disturbing the cells or formazan crystals. Add 100-150 µL of solubilization buffer (e.g., DMSO) to each well.[9] Pipette up and down to ensure complete dissolution of the crystals.

-

Trustworthiness Check: Complete solubilization is critical. Incomplete dissolution will lead to inaccurate and underestimated absorbance readings. The solution should be a homogenous color.

-

-

Quantification: Measure the absorbance of the solution on a microplate reader at a wavelength between 540-570 nm.[4][9] The wavelength of maximum absorbance should be determined empirically for the specific formazan product.

Conclusion

The reduction of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a robust and reliable indicator of cellular metabolic health. This process is intricately linked to the core energy-producing pathways of the cell, where dehydrogenase enzymes utilize NADH and NADPH to cleave the tetrazolium ring, yielding a quantifiable, colored formazan product. By understanding the underlying biochemical mechanism and the critical parameters that govern this reaction, researchers can effectively employ this technique for high-throughput screening in drug discovery, toxicology, and fundamental cell biology, ensuring the generation of accurate and reproducible data.

References

- CLYTE Technologies. (2025, December 24).

- Abcam.

- Taylor & Francis Online. Formazan – Knowledge and References.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.

- A

- Springer N

- Lagnado, J. R., & Sourkes, T. L. (1958). FURTHER OBSERVATIONS ON THE ENZYMATIC REDUCTION OF TETRAZOLIUM SALTS BY MONOAMINES. Canadian Journal of Biochemistry and Physiology, 36(1), 587–594.

- Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica, 114(7), 1-25.

- Thomas, T. L., & Sturtevant, J. M. (1995). Aqueous soluble tetrazolium/formazan MTS as an indicator of NADH- and NADPH-dependent dehydrogenase activity. Analytical Biochemistry, 228(1), 153-159.

- Lagnado, J. R., & Sourkes, T. L. (1956). THE ENZYMATIC REDUCTION OF TETRAZOLIUM SALTS BY AMINES. Canadian Journal of Biochemistry and Physiology, 34(6), 1185–1194.

- Lagnado, J. R., & Sourkes, T. L. (1958). Further Observations on the Enzymatic Reduction of Tetrazolium Salts by Monoamines. Canadian Journal of Biochemistry and Physiology, 36(6), 587-594.

- Lagnado, J. R., & Sourkes, T. L. (1958). FURTHER OBSERVATIONS ON THE ENZYMATIC REDUCTION OF TETRAZOLIUM SALTS BY MONOAMINES. Canadian Journal of Biochemistry and Physiology, 36(1), 587–594.

- Altman, F. P. (1976). Tetrazolium salts and formazans. Progress in Histochemistry and Cytochemistry, 9(3), 1-56.

- Jahnke, L. S., & Eirich, L. D. (1995). Application of a Tetrazolium Salt with a Water-Soluble Formazan as an Indicator of Viability in Respiring Bacteria. Applied and Environmental Microbiology, 61(10), 3784–3788.

- ResearchGate. (n.d.). Fluorescent Formazans and Tetrazolium Salts - Towards Fluorescent Cytotoxicity Assays.

- ResearchGate. (2025, August 5).

- Lim, S., et al. (2019, April 8). Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays. BMC Biotechnology.

- MDPI. (n.d.). Screening of the Pandemic Response Box Library Identified CRM1/XPO1 as an Anti-Mammarenavirus Druggable Target.

- DTIC. (n.d.). ON THE QUESTION OF THE REDUCTION OF 2,3,5-TRIPHENYL TETRAZOLIUM CHLORIDE BY MICROORGANISMS BELONGING TO DIFFERENT FAMILIES.

- Yang, Y., et al. (2022). Reduced nicotinamide adenine dinucleotide phosphate in redox balance and diseases: a friend or foe? Antioxidants & Redox Signaling, 36(7-9), 497-522.

- Bartlett, R. C., Mazens, M., & Greenfield, B. (1978). Acceleration of tetrazolium reduction by bacteria. Journal of Clinical Microbiology, 7(5), 457–460.

- Koh, W. J., et al. (2005). Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing. Journal of Antimicrobial Chemotherapy, 55(5), 748-752.

- Creighton University. (n.d.). The Reduction of 2,3,5-Triphenyl-Tetrazolium Chloride by the Enterococci.

- Hugo, W. B., & Denyer, S. P. (1987). 2,3,5-Triphenyltetrazolium chloride as a novel tool in germicide dynamics. Journal of Applied Bacteriology, 63(3), 253-257.

Sources

- 1. Tetrazolium salts and formazans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research Portal [researchworks.creighton.edu]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. clyte.tech [clyte.tech]

- 5. Aqueous soluble tetrazolium/formazan MTS as an indicator of NADH- and NADPH-dependent dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduced nicotinamide adenine dinucleotide phosphate in redox balance and diseases: a friend or foe? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay | AAT Bioquest [aatbio.com]

- 8. Cell sensitivity assays: the MTT assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

Chemical structure and properties of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

An In-Depth Technical Guide to 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride for Cellular Health Assessment

Introduction: A Modern Tool for a Fundamental Question

In the realms of drug discovery, toxicology, and cancer research, the ability to accurately quantify cellular viability and proliferation is paramount. Tetrazolium salts have become indispensable tools for this purpose, offering a colorimetric readout of metabolic activity. This guide focuses on a specific, highly effective derivative: 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride. This compound serves as a robust indicator of cellular redox potential, allowing researchers to quantitatively assess cell health and proliferation.[1] When metabolized by viable cells, it is converted from a soluble, lightly colored salt into a deeply colored formazan product, a transformation that lies at the heart of its utility.[1][2]

This document provides a comprehensive overview of its chemical structure, physicochemical properties, mechanism of action, and a detailed, field-proven protocol for its application in cell viability assays. As a senior application scientist, my goal is to not only provide a method but to illuminate the scientific principles that ensure its reliable and reproducible application.

Chemical Identity and Physicochemical Properties

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a heterocyclic organic salt. The core structure consists of a five-membered tetrazole ring substituted with two phenyl groups and one methoxyphenyl group. The methoxy (-OCH₃) modification on one of the phenyl rings can enhance the compound's properties, such as solubility and sensitivity in certain assays, potentially offering advantages over more common tetrazolium salts.[2]

Table 1: Physicochemical Properties of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

| Property | Value | Source(s) |

| Molecular Formula | C₂₀H₁₇ClN₄O | [1][2] |

| Molecular Weight | 364.83 g/mol | [1][2] |

| CAS Number | 10560-45-9 | [1] |

| Appearance | White to light yellow crystalline powder | [1][3] |

| Purity | ≥ 80% (by titration) | [1] |

| Storage | Room temperature, protected from light, in a dry place | [2][3] |

Mechanism of Action: The Cellular Conversion

The utility of any tetrazolium salt in cell viability assays hinges on its reduction by metabolically active cells.[4][5] This bioreduction is not a passive process; it is an enzymatic reaction primarily carried out by NAD(P)H-dependent oxidoreductases, such as succinate dehydrogenase, within the mitochondrial respiratory chain of viable cells.[4][6]

The process unfolds as follows:

-

Cellular Uptake: The positively charged tetrazolium salt penetrates the cell membrane of eukaryotic cells.[2]

-

Enzymatic Reduction: In the mitochondria of living, respiring cells, dehydrogenase enzymes transfer electrons to the tetrazolium salt.[6] This cleaves the tetrazole ring, leading to the formation of an intensely colored, water-insoluble formazan product.[7][8]

-

Intracellular Accumulation: The resulting formazan crystals are impermeable to cell membranes and accumulate within the cell.[8]

-

Quantification: The amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[6][9] To be measured by a spectrophotometer, these crystals must first be dissolved in an organic solvent.[7][10]

The diagram below illustrates this fundamental biochemical transformation.

Caption: Step-by-step workflow for a typical cell viability assay.

III. Detailed Step-by-Step Methodology

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Include wells with medium only for background control. [10]2. Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cells to attach and resume normal growth.

-

Cell Treatment: Add various concentrations of your test compound(s) to the appropriate wells. Include untreated wells as a negative control (100% viability).

-

Exposure Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Addition of Assay Reagent: Add 10 µL of the 5 mg/mL Assay Reagent stock solution to each well. [4][11]This results in a final concentration of approximately 0.5 mg/mL.

-

Trustworthiness: A self-validating system requires proper controls. Include wells with cells but no tetrazolium reagent, and wells with tetrazolium reagent and medium but no cells to measure background absorbance. 6. Formazan Development: Return the plate to the incubator for 4 hours. [4][12]During this time, viable cells will reduce the tetrazolium salt to formazan, visible as purple crystals.

-

-

Solubilization: Add 100 µL of the Solubilization Solution to each well. [4][11]Pipette up and down gently to mix and ensure complete solubilization of the formazan crystals.

-

Final Incubation: Allow the plate to stand overnight in the incubator, protected from light (e.g., by wrapping in aluminum foil). [4]This ensures all formazan is dissolved, leading to a homogenous colored solution.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate spectrophotometer (ELISA reader). The wavelength to measure the formazan product is typically between 550 and 600 nm (570 nm is common). [4][11]A reference wavelength of >650 nm can be used to reduce background noise. [4]

Data Analysis and Interpretation

The absorbance value is directly proportional to the number of viable cells. Cell viability can be expressed as a percentage of the untreated control.

-

Correct for Background: Subtract the average absorbance of the "medium only" background control wells from all other readings. 2. Calculate Percentage Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) * 100

-

This calculation allows for the generation of dose-response curves and the determination of metrics such as the IC₅₀ (the concentration of a substance that reduces cell viability by 50%).

Conclusion

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a reliable and effective reagent for the assessment of cell viability and cytotoxicity. Its mechanism, based on the enzymatic reduction by metabolically active cells, provides a direct link between the measured colorimetric signal and the number of living cells. By following a well-structured and controlled protocol as outlined in this guide, researchers in drug development and life sciences can generate accurate, reproducible data essential for advancing their work. The key to success with this, or any tetrazolium-based assay, lies not just in the execution of steps, but in understanding the cellular processes that underpin the results.

References

-

MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

-

Niles, A. L., Moravec, R. A., & Riss, T. L. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

XTT Proliferation Assay Protocol. (n.d.). San Diego State University. Retrieved from [Link]

-

MTT Proliferation Assay Protocol. (2025). Provost & Wallert Research. Retrieved from [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]

- Stockert, J. C., Blázquez-Castro, A., Cañete, M., Horobin, R. W., & Villanueva, Á. (2012). Tetrazolium salts and formazan products in Cell Biology. Acta Histochemica, 114(7), 677-684.

-

2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride. (n.d.). MySkinRecipes. Retrieved from [Link]

- Bernas, T., & Dobrucki, J. (1999). Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1451(1), 73-81.

- The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. (2021). Ukrainian Journal of Medical and Biological Sports, 6(5), 33-38.

- Ramasamy, K., Abdullah, N., & Abd-Rahman, N. (2012). Reduction of MTT to Purple Formazan by Vitamin E Isomers in the Absence of Cells. Tropical life sciences research, 23(2), 73–78.

-

Formazan – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

- Aslantürk, Ö. S. (2018). Guidelines for cell viability assays. In Current Perspectives on Chemical Sciences Vol. 1.

-

Materials and Methods Cell viability assay. (n.d.). Retrieved from [Link]

- Witty, M. (2010).

- Method for preparing 2h-tetrazolium chloride and 2h-tetrazolium chloride hydrochloride. (1979). U.S.

- Bhupathiraju, V. K., Hernandez, M., Landfear, D., & Alvarez-Cohen, L. (1999). Application of a tetrazolium dye as an indicator of viability in anaerobic bacteria. Journal of microbiological methods, 37(3), 231-243.

- Kim, S. J., Kim, S. J., Lee, M. A., Kim, E. C., & Lee, S. K. (2002). Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing. Journal of Korean medical science, 17(5), 593-597.

- Kobayashi, T., Shiraishi, A., Uno, T., Mito, T., Watanabe, N., Suzuki, T., & Ohashi, Y. (2011). Use of 5-Cyano-2,3-Ditolyl-Tetrazolium Chloride Staining as an Indicator of Biocidal Activity in a Rapid Assay for Anti-Acanthamoeba Agents. Journal of clinical microbiology, 49(7), 2643–2648.

- von Eschwege, K. G., & Muller, A. (2009). 2,3-Bis(2-methoxyphenyl)tetrazolium-5-thiolate–acetone–dichloromethane (1/0.4/0.1). Acta Crystallographica Section E: Structure Reports Online, 65(2), o332.

- de Souza, J. F. G., Panizzi, R. D. C., & Vieira, R. D. (2024). Use of 2,3,5-triphenyl tetrazolium chloride for detection of Fusarium semitectum viability in soybean seeds. Journal of Seed Science, 46.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride [myskinrecipes.com]

- 3. 2,3-DIPHENYL-5-(4-METHOXYPHENYL)TETRAZOLIUM CHLORIDE | 10560-45-9 [amp.chemicalbook.com]

- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. The study of the yellow tetrazolium salt reduction to formazan in HеLa cells - Semushkina - Problems of Biological Medical and Pharmaceutical Chemistry [journals.eco-vector.com]

- 9. media.cellsignal.com [media.cellsignal.com]

- 10. ijbs.com [ijbs.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

An In-Depth Technical Guide to the Synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Introduction: The Significance of Tetrazolium Salts in Modern Research

Tetrazolium salts are a class of heterocyclic organic compounds that have become indispensable tools in cellular and molecular biology, pharmacology, and toxicology. Their utility is rooted in their ability to act as indicators of cellular metabolic activity. In the presence of viable cells, tetrazolium salts are reduced by dehydrogenase enzymes, particularly those in the mitochondrial respiratory chain, to form intensely colored formazan products. This colorimetric change allows for the quantitative assessment of cell viability, proliferation, and cytotoxicity.

Among the various tetrazolium salts, 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride has gained prominence in cell viability assays, such as the MTT assay format.[1][2] The inclusion of a 4-methoxyphenyl group is reported to enhance the solubility and sensitivity of the assay in certain applications.[1] This guide provides a comprehensive overview of the synthesis pathway for this important biochemical reagent, intended for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of the synthesis, provide a detailed experimental protocol, and discuss the rationale behind the chemical design of this molecule.

The Synthetic Pathway: A Two-Step Journey from Hydrazone to Tetrazolium Salt

The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a well-established two-step process that begins with the formation of a formazan intermediate, which is subsequently oxidized to the final tetrazolium salt. This approach offers a reliable and scalable method for producing high-purity material.

Step 1: Synthesis of the Formazan Precursor: 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

The journey to our target molecule begins with the synthesis of the corresponding formazan. Formazans are characterized by the N=N-C(R)=N-NH chain and are typically intensely colored compounds. The standard method for preparing triaryl formazans involves the coupling of a diazonium salt with a hydrazone.[3]

In this specific synthesis, we will first prepare benzaldehyde phenylhydrazone. This is achieved through the condensation reaction of benzaldehyde and phenylhydrazine.[4] Subsequently, this hydrazone is reacted with a diazonium salt derived from 4-methoxyaniline (p-anisidine).

Mechanism: The synthesis of the formazan proceeds through an electrophilic substitution reaction. The diazonium ion, a potent electrophile, attacks the electron-rich carbon atom of the benzaldehyde phenylhydrazone. The reaction is typically carried out in a basic medium to facilitate the deprotonation of the hydrazone, enhancing its nucleophilicity.

Experimental Protocol: Synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Part A: Synthesis of 1,5-Diphenyl-3-(4-methoxyphenyl)formazan

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Benzaldehyde | 106.12 | 10.6 g (10 mL) | 0.1 |

| Phenylhydrazine | 108.14 | 10.8 g (9.8 mL) | 0.1 |

| Ethanol | 46.07 | 100 mL | - |

| 4-Methoxyaniline (p-anisidine) | 123.15 | 12.3 g | 0.1 |

| Concentrated HCl | 36.46 | 25 mL | ~0.3 |

| Sodium Nitrite (NaNO₂) | 69.00 | 7.0 g | 0.1 |

| Sodium Hydroxide (NaOH) | 40.00 | As needed | - |

| Pyridine | 79.10 | 50 mL | - |

Procedure:

1. Preparation of Benzaldehyde Phenylhydrazone: a. In a 250 mL Erlenmeyer flask, dissolve 10.8 g of phenylhydrazine in 50 mL of ethanol. b. Slowly add 10.6 g of benzaldehyde to the stirred solution. A mild exothermic reaction will occur, and a pale-yellow precipitate of benzaldehyde phenylhydrazone will form. c. Continue stirring for 30 minutes at room temperature. d. Cool the mixture in an ice bath for 15 minutes to maximize precipitation. e. Filter the product using a Büchner funnel, wash with a small amount of cold ethanol, and air dry. The expected yield is high.

2. Preparation of the Diazonium Salt of 4-Methoxyaniline: a. In a 500 mL beaker, dissolve 12.3 g of 4-methoxyaniline in a mixture of 25 mL of concentrated hydrochloric acid and 100 mL of water. b. Cool the solution to 0-5 °C in an ice-salt bath with constant stirring. c. In a separate beaker, dissolve 7.0 g of sodium nitrite in 30 mL of water and cool the solution to 0-5 °C. d. Add the cold sodium nitrite solution dropwise to the stirred 4-methoxyaniline hydrochloride solution, maintaining the temperature below 5 °C. The formation of the diazonium salt is indicated by a slight color change.

3. Coupling Reaction to Form 1,5-Diphenyl-3-(4-methoxyphenyl)formazan: a. In a 1 L beaker, dissolve the previously prepared benzaldehyde phenylhydrazone in 100 mL of pyridine. b. Cool this solution to 0-5 °C in an ice bath. c. Slowly add the cold diazonium salt solution to the stirred hydrazone solution. d. After the addition is complete, make the solution alkaline (pH 8-9) by the dropwise addition of a cold 10% sodium hydroxide solution. A deep red precipitate of the formazan will form. e. Continue stirring for 1-2 hours in the ice bath. f. Filter the red precipitate, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol. g. Dry the formazan product in a desiccator.

Part B: Oxidation of Formazan to 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,5-Diphenyl-3-(4-methoxyphenyl)formazan | 330.40 | 10 g | 0.03 |

| N-Bromosuccinimide (NBS) | 177.98 | 5.9 g | 0.033 |

| Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂) | - | 200 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

Procedure:

1. Oxidation Reaction: a. In a 500 mL round-bottom flask, dissolve 10 g of the dried 1,5-Diphenyl-3-(4-methoxyphenyl)formazan in 200 mL of chloroform or dichloromethane. b. To this solution, add 5.9 g of N-bromosuccinimide in small portions over 15-20 minutes with constant stirring at room temperature. c. The color of the solution will change from deep red to a lighter yellow or orange, indicating the oxidation of the formazan to the tetrazolium salt. d. Continue stirring at room temperature for an additional 2-3 hours to ensure the reaction goes to completion. The disappearance of the formazan's red color can be monitored by TLC.[3]

2. Isolation and Purification of the Product: a. After the reaction is complete, the reaction mixture may be washed with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by washing with water. b. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. c. Filter the drying agent and reduce the volume of the solvent under reduced pressure using a rotary evaporator. d. Add diethyl ether to the concentrated solution to precipitate the 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride as a pale-yellow solid. e. Filter the solid product, wash with a small amount of cold diethyl ether, and dry under vacuum.

Diagram of the Synthesis Pathway

Caption: Synthesis workflow for 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride.

Scientific Rationale and Causality in Experimental Design

The choice of reagents and reaction conditions in this synthesis is guided by fundamental principles of organic chemistry to maximize yield and purity.

-

Formation of the Hydrazone: The condensation of an aldehyde with a hydrazine is a classic and efficient method for forming a C=N bond. The reaction is typically acid-catalyzed, but in this case, the basicity of phenylhydrazine is sufficient to drive the reaction forward.

-

Diazotization: The conversion of the primary aromatic amine (4-methoxyaniline) to a diazonium salt is a critical step. This reaction must be performed at low temperatures (0-5 °C) because diazonium salts are unstable and can decompose at higher temperatures.[5][6] The use of a strong acid like HCl is necessary to form the amine salt, which then reacts with nitrous acid (generated in situ from sodium nitrite and HCl).

-

Coupling Reaction: The choice of a basic medium (pyridine and NaOH) for the coupling reaction is twofold. Firstly, it deprotonates the hydrazone, increasing its nucleophilicity. Secondly, it neutralizes the acidic conditions from the diazonium salt preparation, which would otherwise inhibit the coupling.

-

Oxidation to Tetrazolium Salt: The final step is an oxidative cyclization of the formazan.[7] N-Bromosuccinimide (NBS) is a mild and effective oxidizing agent for this transformation. Other oxidizing agents like lead tetraacetate or mercuric oxide can also be used, but NBS is often preferred due to its selectivity and easier handling.[3] The reaction involves the removal of two hydrogen atoms from the formazan, leading to the formation of the stable, five-membered tetrazolium ring.

-

The Role of the 4-Methoxyphenyl Group: The electron-donating nature of the methoxy group (-OCH₃) on the phenyl ring influences the electronic properties of the tetrazolium salt.[8] This can affect its redox potential, making it more readily reduced by cellular enzymes.[9] This enhanced reducibility is a plausible explanation for the increased sensitivity observed in cell viability assays using this particular tetrazolium derivative.[1]

Data Presentation: Expected Product Characteristics

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield (%) |

| 1,5-Diphenyl-3-(4-methoxyphenyl)formazan | C₂₀H₁₈N₄O | 330.40 | Deep red solid | >80 |

| 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride | C₂₀H₁₇ClN₄O | 364.83 | Pale yellow crystalline powder | 70-85 |

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons on the three phenyl rings. The methoxy group would appear as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The spectrum would display signals for the aromatic carbons, the tetrazolium ring carbon, and the methoxy carbon (around 55 ppm).

-

FTIR: The spectrum would show characteristic peaks for C-H stretching of the aromatic rings, C=N and N=N stretching vibrations of the tetrazolium ring, and C-O stretching of the methoxy group.

Conclusion and Future Perspectives

The synthesis of 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride is a robust and well-understood process that provides a valuable tool for life science research. The ability to reliably produce this reagent is crucial for the consistent and accurate assessment of cellular health in a wide range of applications, from fundamental biological studies to high-throughput drug screening. Further research may focus on the development of novel tetrazolium salts with enhanced properties, such as improved water solubility of the resulting formazan, which would eliminate the need for a solubilization step in cell viability assays. The principles outlined in this guide provide a solid foundation for both the synthesis of the title compound and the future development of next-generation cellular indicators.

References

- Alan, A., & Şenöz, H. (2012). The Chemistry of Formazans and Tetrazolium Salts. Hacettepe Journal of Biology and Chemistry, 40(3), 293-301.

- Hegarty, A. F., Coy, J. H., & Scott, F. L. (1975). The oxidative cyclization of formazans to tetrazolium salts. Journal of the Chemical Society, Perkin Transactions 2, (2), 104-107.

- Synthesis and biological evaluation of formazan derivatives. Journal of Advanced Pharmaceutical Technology & Research, 2(3), 184-189.

- Witty, M. (2015).

- Electrochemical and spectroscopic studies on electron-transfer reaction between novel water-soluble tetrazolium salts and a superoxide ion.

- Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity. Molecules, 20(10), 18775-18792.

- Synthesis and properties of substituted benzaldehyde phenylhydrazones.

- 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium Chloride. MySkinRecipes.

- 2,3-Diphenyl-5-(4-methoxyphenyl)tetrazolium chloride. Chem-Impex.

- Evaluation of the broth microdilution method using 2,3-diphenyl-5-thienyl-(2)-tetrazolium chloride for rapidly growing mycobacteria susceptibility testing.

- Chemical reaction involves C=O bond breaking. Benzaldehyde reacts with... | Download Scientific Diagram.

- Oxidation kinetics of an antiasthmatic, 2-[(4-hydroxyphenyl)amino]-5-methoxybenzenemethanol, and stabilization with ascorbic acid. Journal of Pharmaceutical Sciences, 76(6), 466-470.

- Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials.

- NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Reactions of Diazonium Salts. Chemistry LibreTexts.

Sources

- 1. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Redox Potential Tuning of s-Tetrazine by Substitution of Electron-Withdrawing/Donating Groups for Organic Electrode Materials - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Tetrazolium Dyes: A Technical Guide to Cellular Metabolic Assessment

This in-depth technical guide explores the discovery, development, and application of tetrazolium dyes in biological research. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles, practical methodologies, and comparative analysis of these indispensable tools for assessing cellular viability and metabolic activity.

Section 1: The Genesis of a Cellular Probe - A Historical Perspective

The journey of tetrazolium salts in biological sciences is a fascinating narrative of chemical synthesis paving the way for profound biological insights. The story begins not in a biology lab, but in the realm of organic chemistry. In 1894, von Pechmann and Runge first synthesized a tetrazolium salt by oxidizing a formazan.[1] For decades, these compounds remained largely a chemical curiosity.

It wasn't until the mid-20th century that their biological significance began to be unveiled. The ability of living tissues to reduce the colorless or pale yellow tetrazolium salts into intensely colored formazan compounds was recognized as a potential indicator of metabolic activity. This pivotal observation laid the groundwork for their use as vital dyes.

A significant breakthrough came in 1983 when Tim Mosmann introduced the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2] This simple, colorimetric method for assessing cell viability and proliferation revolutionized cellular biology and toxicology.[3][4] The MTT assay's principle is rooted in the enzymatic reduction of the tetrazolium salt by metabolically active cells.[5]

Section 2: The Chemistry of Life's Color - Mechanism of Tetrazolium Dye Reduction

At the heart of tetrazolium-based assays lies a fundamental biochemical process: the reduction of the tetrazolium ring. This reaction is catalyzed by various dehydrogenase enzymes within metabolically active cells, utilizing NADH and NADPH as reducing equivalents.[6]

The initial generation of tetrazolium salts, like MTT, are positively charged and can readily penetrate viable cells.[7][8] Once inside, they are primarily reduced by mitochondrial dehydrogenases, leading to the formation of an insoluble purple formazan product.[9] This intracellular accumulation of formazan crystals necessitates a solubilization step before the color intensity can be quantified spectrophotometrically.[7][10] While initially thought to be solely a measure of mitochondrial activity, it is now understood that MTT reduction also occurs in the cytoplasm and at the plasma membrane.[8]

The limitations of MTT, particularly the insolubility of its formazan and the need for a solubilization step, spurred the development of second and third-generation tetrazolium dyes. These newer dyes, including XTT, MTS, WST-1, and WST-8, are designed to be negatively charged and are largely cell-impermeable.[7][8] Their reduction occurs at the cell surface or via trans-plasma membrane electron transport, often facilitated by an intermediate electron acceptor.[7][8] A key advantage of these later-generation dyes is the formation of water-soluble formazan products, which simplifies the assay protocol by eliminating the solubilization step.[5][11]

Below is a diagram illustrating the generalized mechanism of tetrazolium salt reduction in viable cells.

Caption: Step-by-step workflow of the MTT cell viability assay.

XTT Assay Protocol

The XTT assay offers a more streamlined alternative to the MTT assay due to the formation of a water-soluble formazan. Reagent Preparation:

-

XTT Reagent and Electron Coupling Reagent: These are typically supplied as a kit. Before use, thaw the reagents and mix them according to the manufacturer's instructions to prepare the working solution. [1][12] Assay Procedure:

-

Seed and treat cells in a 96-well plate as required for your experiment.

-

Prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent. [12]3. Add 50-70 µL of the working solution to each well. [12]4. Incubate the plate at 37°C for 2-4 hours. [12]5. Read the absorbance at 450 nm, with a reference wavelength of 660 nm. [12]

Caption: Simplified workflow of the XTT cell viability assay.

WST-8 (CCK-8) Assay Protocol

The WST-8 assay is known for its high sensitivity and the stability of its reagents and final product. [11][13] Reagent Preparation:

-

WST-8 Solution: This is typically provided as a ready-to-use solution. [13] Assay Procedure:

-

Plate and treat your cells in a 96-well plate.

-

Add 10 µL of the WST-8 solution to each well. [13][14][15]3. Incubate the plate at 37°C for 1-4 hours. The optimal incubation time can vary depending on the cell type and density. [13][14][15]4. Measure the absorbance at 450 nm using a microplate reader. [13][14][15]

Caption: Efficient workflow of the WST-8 (CCK-8) cell viability assay.

Section 5: Future Directions and Innovations

Research in the field of tetrazolium dyes continues to evolve, with a focus on developing novel probes with enhanced properties. [9]Key areas of innovation include the synthesis of new tetrazolium salts with greater sensitivity, improved stability, and tailored spectral properties. [9]Furthermore, the integration of tetrazolium-based assays with other technologies, such as high-content screening and microfluidics, is expanding their applications in drug discovery and personalized medicine. As our understanding of cellular metabolism deepens, we can anticipate the development of next-generation tetrazolium dyes that provide even more detailed and nuanced insights into the intricate workings of the living cell.

References

-

MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. [Link]

-

XTT Proliferation Assay Protocol. Sandiego. [Link]

-

Cell Viability Assays. (2013, May 1). Assay Guidance Manual - NCBI Bookshelf. [Link]

-

Protocol Guide: XTT Assay for Cell Viability and Proliferation. [Link]

-

Enhanced Cell Counting Kit 8 (CCK8/WST-8). [Link]

-

MTS, WST-8, and ATP viability assays in 2D and 3D cultures. (2024, September 20). PubMed Central - NIH. [Link]

-

Cell Counting Kit 8 (WST-8 / CCK8). Elabscience. [Link]

-

EZcountTM WST-8 Cell Assay Kit. HiMedia Laboratories. [Link]

-

Tetrazolium Dye: Significance and symbolism. (2025, August 1). [Link]

-

What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?. (2024, September 9). Elabscience. [Link]

-

Tetrazolium (MTT) Assay for Cellular Viability and Activity. Springer Nature Experiments. [Link]

-

Comparison of Different Methods to Measure Cell Viability. Creative Bioarray. [Link]

-

Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. (2025, August 5). [Link]

-

Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. (2018, February 26). PubMed. [Link]

-

Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. SciSpace. [Link]

-

General mechanism of MTT, MTS, and XTT assay. Every year anticancer.... ResearchGate. [Link]

-

Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Request PDF - ResearchGate. [Link]

-

[PDF] Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives. Semantic Scholar. [Link]

-

Chemical structure of MTS tetrazolium salt. Download Scientific Diagram - ResearchGate. [Link]

-

Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. [Link]

Sources

- 1. home.sandiego.edu [home.sandiego.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. zellx.de [zellx.de]

- 4. Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. atcc.org [atcc.org]

- 11. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 12. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - KR [thermofisher.com]

- 13. fn-test.com [fn-test.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]

A Senior Application Scientist's Guide to the Spectrophotometric Characteristics of Formazan Products

Abstract

Formazan dyes, the vibrant, chromogenic products resulting from the reduction of tetrazolium salts, are fundamental to numerous colorimetric assays, most notably those assessing cellular viability and metabolic activity. The quantification of these formazans via spectrophotometry is a cornerstone of modern cell biology, toxicology, and drug discovery. This guide provides an in-depth technical exploration of the spectrophotometric characteristics of formazan products. We will delve into the underlying biochemistry of formazan formation, critically examine the factors that influence their spectral properties, and provide field-proven protocols for their accurate measurement. This document is intended for researchers, scientists, and drug development professionals seeking to master these assays and ensure the integrity of their experimental data.

The Genesis of Color: From Tetrazolium Salts to Formazan Dyes

At the heart of widely used cell viability assays like the MTT, XTT, and WST-8 assays lies the enzymatic reduction of a tetrazolium salt.[1][2][3] Tetrazolium salts are water-soluble compounds that, in their oxidized state, are typically yellow or colorless.[3][4] The magic happens within metabolically active cells.[1][2] Specifically, NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria, donate electrons to the tetrazolium salt.[1][5] This reduction cleaves the tetrazolium ring, resulting in the formation of a intensely colored, water-insoluble (in the case of MTT) or water-soluble (in the case of XTT, WST-8) formazan product.[1][2][4][5][6][7] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[1][4]

This fundamental principle allows researchers to quantify changes in cell proliferation, viability, and cytotoxicity in response to various stimuli.[3]

Caption: The enzymatic reduction of tetrazolium salts to formazan.

Factors Influencing the Spectrophotometric Properties of Formazans

The accurate spectrophotometric quantification of formazan is not a "one-size-fits-all" endeavor. Several critical factors can significantly influence the absorption spectrum, and consequently, the accuracy of the results.

The Nature of the Tetrazolium Salt

The choice of tetrazolium salt is the primary determinant of the resulting formazan's spectrophotometric characteristics and solubility.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): This is the classic and most widely used tetrazolium salt.[1][2] It is reduced to a purple, water-insoluble formazan that requires a solubilization step, typically with an organic solvent like dimethyl sulfoxide (DMSO) or acidified isopropanol, before absorbance can be read.[1][8][9] The peak absorbance (λmax) of MTT-formazan is typically around 570 nm.[9][10]

-

XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): XTT was developed to overcome the limitation of MTT's insolubility.[11] It is reduced to an orange, water-soluble formazan, eliminating the need for a solubilization step.[6][7][11][12] This simplifies the assay protocol and allows for kinetic measurements.[6] The λmax of XTT-formazan is approximately 450-490 nm.[13] The reduction of XTT is often less efficient than MTT and can be enhanced by an intermediate electron acceptor like phenazine methosulfate (PMS).[11][14]

-

WST-8 (2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt): Similar to XTT, WST-8 is a highly water-soluble tetrazolium salt that produces a water-soluble orange formazan upon reduction.[15][16][17] It is known for its high sensitivity and stability.[7] The λmax of WST-8 formazan is around 460 nm.[15][17]

The Solubilization Solvent (for MTT-Formazan)

For MTT-based assays, the choice of solvent to dissolve the formazan crystals is critical and can affect the absorption spectrum.[8][18]

-

Dimethyl Sulfoxide (DMSO): DMSO is a highly effective and commonly used solvent for MTT-formazan.[5][8][19] It generally provides good solubility and stable absorbance readings.[8]

-

Isopropanol (Acidified): Acidified isopropanol is another option, but its ability to completely solubilize formazan can be variable, and the acidic pH can alter the absorption spectrum.[5][8]

-

Sodium Dodecyl Sulfate (SDS) in HCl: A solution of SDS in dilute HCl can also be used to lyse cells and solubilize the formazan.[9]

It is crucial to ensure complete solubilization of the formazan crystals, as incomplete dissolution is a common source of error in MTT assays.[9]

pH of the Final Solution

The pH of the final formazan solution can significantly impact its absorption spectrum.[20][21] For MTT-formazan, a more alkaline environment can lead to a higher absorption coefficient at 570 nm.[22] Some protocols recommend adjusting the pH to around 10.5 to maximize sensitivity.[22] It is essential to maintain a consistent pH across all samples and standards to ensure comparability.[20]

Potential Interferences

Several substances can interfere with formazan-based assays, leading to inaccurate results.

-

Reducing Agents: Compounds with reducing potential, such as antioxidants (e.g., ascorbic acid, glutathione), can non-enzymatically reduce tetrazolium salts, leading to false-positive signals.[23]

-

Colored Compounds: Test compounds that absorb light in the same range as the formazan product can interfere with the absorbance reading.[23] In such cases, appropriate controls are necessary. The use of HPLC/UPLC-spectrophotometry can be an alternative for measuring formazan in the presence of strongly colored chemicals.[24]

-

Phenol Red: The pH indicator phenol red, commonly found in cell culture media, can interfere with absorbance readings, especially if the pH of the solubilization solution is altered.[23] Using phenol red-free media for the assay is recommended.[10]

-

Serum Proteins: High concentrations of serum in the culture medium can precipitate upon the addition of organic solvents, causing light scattering and artificially high absorbance readings.[23]

Quantitative Spectrophotometric Data

The following table summarizes key spectrophotometric properties of formazan products derived from common tetrazolium salts.

| Tetrazolium Salt | Formazan Product Color | Solubility | Typical λmax | Molar Extinction Coefficient (ε) | Key Considerations |

| MTT | Purple/Blue | Water-insoluble | ~570 nm[9][10] | ~18,100 M⁻¹cm⁻¹ (in DMF)[25] | Requires a solubilization step.[1][8] |

| XTT | Orange | Water-soluble | ~450-490 nm[13] | Varies with conditions | No solubilization needed; often requires an electron mediator (PMS).[6][11] |

| WST-8 | Orange | Water-soluble | ~460 nm[15][17] | >37,000 M⁻¹cm⁻¹ (for WST-1 formazan)[26] | Highly sensitive and stable; no solubilization required.[16] |

Note: Molar extinction coefficients can vary depending on the solvent and pH.

Experimental Protocol: The MTT Assay for Cell Viability

This protocol provides a standardized workflow for assessing cell viability using the MTT assay.

Principle

Metabolically active cells reduce the yellow tetrazolium salt MTT to a purple, insoluble formazan.[1][2][8] The formazan is then solubilized, and the absorbance is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.[1]

Caption: A typical workflow for an MTT-based cell viability assay.

Materials

-

Cells of interest

-

96-well flat-bottom plates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, filter-sterilized)

-

Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

-

Microplate reader capable of reading absorbance at 570 nm

Step-by-Step Methodology

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 10,000 cells/well) in 100 µL of culture medium.[1] Include wells for controls (no cells, untreated cells).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.[1]

-

Treatment: Remove the medium and add fresh medium containing the test compound at various concentrations. For the untreated control, add medium without the compound.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, carefully remove the medium and add 100 µL of fresh serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.[27]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C.[27] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals.[9] Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[9] Mix gently by pipetting or using an orbital shaker for 15 minutes to ensure complete solubilization.[10]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]

Data Analysis

-

Subtract the average absorbance of the "no cell" control wells from all other readings.

-

Express the results as a percentage of the untreated control (100% viability).

-

Plot the percentage of viability against the concentration of the test compound to determine parameters such as the IC₅₀ (half-maximal inhibitory concentration).

Conclusion

The spectrophotometric analysis of formazan products is a powerful and versatile tool in life sciences research. A thorough understanding of the underlying principles and the factors that can influence the results is paramount for obtaining accurate and reproducible data. By carefully selecting the appropriate tetrazolium salt, optimizing the assay conditions, and being mindful of potential interferences, researchers can confidently employ these assays to gain valuable insights into cell viability, proliferation, and cytotoxicity.

References

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.

- Abcam. (n.d.). MTT assay protocol.

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- R&D Systems. (n.d.). MTT Cell Proliferation/Viability Assay.

- SciSpace. (n.d.). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives.

- Selleck Chemicals. (n.d.). WST-8.

- NIH. (n.d.). Application of a Tetrazolium Salt with a Water-Soluble Formazan as an Indicator of Viability in Respiring Bacteria.

- Abcam. (n.d.). Introduction to XTT assays for cell-viability assessment.

- Fine Chemical Trading. (n.d.). Understanding Cell Viability Assays: The Role of XTT Sodium Salt.

- Sigma-Aldrich. (2018, March 3). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives.

- Taylor & Francis. (n.d.). Formazan – Knowledge and References.

- ResearchGate. (n.d.). Visible light absorption characteristics of formazan reagents in selected solvents.

- PubMed. (n.d.). An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT.

- Trevigen. (n.d.). XTT Proliferation Assay Protocol.

- ATCC. (n.d.). XTT Cell Proliferation Assay Kit.

- NIH. (n.d.). Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis.

- NIH. (2019, April 8). Application of WST-8 based colorimetric NAD(P)H detection for quantitative dehydrogenase assays.

- MDPI. (n.d.). Tetrazolium Salt WST-8 as a Novel and Reliable Chromogenic Indicator for the Assessment of Boar Semen Quality.

- PubMed. (2018, February 26). Tetrazolium salts and formazan products in Cell Biology: Viability assessment, fluorescence imaging, and labeling perspectives.

- Cayman Chemical. (n.d.). WST-8 (Water-Soluble Tetrazolium 8, CAS Number: 193149-74-5).

- Interchim. (n.d.). Water Soluble Tetrazolium Salts (WSTs) WST-1,-3,-4,-5,-8.

- Brazilian Archives of Biology and Technology. (2014, February 25). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay.

- MDPI. (2022, December 29). Interfering with Color Response by Porphyrin-Related Compounds in the MTT Tetrazolium-Based Colorimetric Assay.

- NIH. (2021, December 22). Improved Formazan Dissolution for Bacterial MTT Assay.

- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.

- MDPI. (n.d.). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.

- Semantic Scholar. (n.d.). Cell Density and Solvent Are Critical Parameters Affecting Formazan Evaluation in MTT Assay.

- Microbiology Spectrum. (2021, December 22). Improved Formazan Dissolution for Bacterial MTT Assay.

- NIH. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.

- ResearchGate. (n.d.). The Solubility and stability of dissolved formazan in A) DMSO and B) SDS-0.01M HCl.

- ResearchGate. (n.d.). Full visible spectrum of the formazan dye formed in the presence of....

- CLYTE Technologies. (2026, January 9). Beyond the Purple Haze: Troubleshooting High Background Absorbance in MTT Assays.

- Semantic Scholar. (n.d.). Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay.

- Semantic Scholar. (2016, May 17). Basic Condition to Formazan Improve Sensitivity of the MTT Colorimetric Assay Dye.

- ResearchGate. (2022, March 25). Do formazan crystals from MTT assay bleach when left in the incubator for 1 week?.

- PubMed. (n.d.). Use of HPLC/UPLC-spectrophotometry for detection of formazan in in vitro Reconstructed human Tissue (RhT)-based test methods employing the MTT-reduction assay to expand their applicability to strongly coloured test chemicals.

- ResearchGate. (2025, August 7). Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay.

- AACR Journals. (n.d.). Evaluation of a Soluble Tetrazolium/Formazan Assay for Cell Growth and Drug Sensitivity in Culture Using Human and Other Tumor Cell Lines.

- ResearchGate. (2016, August 24). What is the appropriate wavelength for MTT assay?.

Sources

- 1. clyte.tech [clyte.tech]

- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. scispace.com [scispace.com]

- 6. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]

- 7. nbinno.com [nbinno.com]

- 8. scielo.br [scielo.br]

- 9. MTT assay overview | Abcam [abcam.com]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. An improved colorimetric assay for cell proliferation and viability utilizing the tetrazolium salt XTT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Application of a Tetrazolium Salt with a Water-Soluble Formazan as an Indicator of Viability in Respiring Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 13. home.sandiego.edu [home.sandiego.edu]

- 14. atcc.org [atcc.org]

- 15. selleckchem.com [selleckchem.com]

- 16. mdpi.com [mdpi.com]

- 17. caymanchem.com [caymanchem.com]

- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 19. researchgate.net [researchgate.net]

- 20. Improved Formazan Dissolution for Bacterial MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [PDF] Effects of the pH dependence of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide-formazan absorption on chemosensitivity determined by a novel tetrazolium-based assay. | Semantic Scholar [semanticscholar.org]

- 22. researchgate.net [researchgate.net]

- 23. clyte.tech [clyte.tech]

- 24. Use of HPLC/UPLC-spectrophotometry for detection of formazan in in vitro Reconstructed human Tissue (RhT)-based test methods employing the MTT-reduction assay to expand their applicability to strongly coloured test chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. interchim.fr [interchim.fr]

- 27. resources.rndsystems.com [resources.rndsystems.com]

The Redox Choreography of Life: An In-depth Technical Guide to Tetrazolium Salts in Cellular Assays

For researchers, scientists, and drug development professionals, accurately quantifying cellular viability and metabolic activity is a cornerstone of experimental biology. Among the diverse array of available techniques, tetrazolium salt-based assays have emerged as a robust and widely adopted colorimetric method. This guide provides a deep dive into the core principles governing the redox potential of these compounds, offering field-proven insights to empower researchers in designing, executing, and interpreting these crucial assays with scientific integrity.

The Principle of Reduction: Unveiling Cellular Metabolic Activity

At its heart, the tetrazolium assay is a measure of a cell's metabolic health. The fundamental principle lies in the reduction of a water-soluble tetrazolium salt to a colored formazan product.[1] This conversion is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells.[2] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, viable cells.[2]

The reduction of tetrazolium salts is not solely a mitochondrial event. Evidence suggests that this process can also occur in the cytoplasm and at the plasma membrane, involving various cellular reductants, most notably NADH.[3] The net positive charge of some tetrazolium salts, like MTT, facilitates their uptake into cells, driven by the plasma membrane potential.[3]

A Comparative Analysis of Common Tetrazolium Salts

The choice of tetrazolium salt can significantly impact experimental outcomes. Each salt possesses unique chemical properties that influence its mechanism of action, solubility, and suitability for different applications.

| Tetrazolium Salt | Abbreviation | Formazan Product | Cellular Permeability | Key Characteristics & Considerations |

| 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide | MTT | Water-insoluble (purple) | Permeable | The "classic" tetrazolium salt. Requires a solubilization step (e.g., with DMSO or acidified isopropanol) to dissolve the formazan crystals.[4][5] The insoluble formazan can accumulate both inside and outside the cells.[4] |

| 2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide | XTT | Water-soluble (orange) | Impermeable | A "second generation" salt that forms a water-soluble formazan, eliminating the need for a solubilization step.[6] Requires an intermediate electron acceptor (e.g., PMS) for reduction, which occurs at the cell surface.[3] Can exhibit some cytotoxicity.[7][8] |

| 4-[3-(4-iodophenyl)-2-(4-nitrophenyl)-2H-5-tetrazolio]-1,3-benzene disulfonate | WST-1 | Water-soluble (orange) | Impermeable | Similar to XTT, it is cell-impermeable and requires an electron mediator.[3] The resulting formazan is water-soluble.[6] Has been reported to have some toxic effects on cells.[7][8] |

| 2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt | WST-8 | Water-soluble (yellow-orange) | Impermeable | Considered an improvement over WST-1, with higher sensitivity and greater stability.[9][10] Exhibits lower cytotoxicity, making it suitable for longer incubation times and sensitive cell lines.[7][8][9] |

The Cellular Reduction Pathway: A Visualized Mechanism

The reduction of tetrazolium salts is a complex biological process. The following diagram illustrates the distinct pathways for cell-permeable (e.g., MTT) and cell-impermeable (e.g., WST-1, WST-8) salts.

Caption: Cellular reduction pathways for tetrazolium salts.

Experimental Protocol: A Step-by-Step Guide to the MTT Assay

This protocol provides a robust framework for performing a standard MTT assay with adherent cells.[11] It is crucial to optimize parameters such as cell seeding density and incubation times for each specific cell line and experimental condition.[12]

Materials:

-

96-well flat-bottom plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Cell culture medium (phenol red-free medium is recommended to reduce background)[2]

-

Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

-

Microplate reader capable of measuring absorbance at 570 nm[11]

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/mL) in a final volume of 100 µL of culture medium per well.[11] Include wells with medium only for background control.[4]

-

Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[2]

-

Cell Treatment: Replace the medium with fresh medium containing the test compounds at various concentrations. Include untreated control wells.

-

Treatment Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

-

MTT Addition: Following the treatment period, add 10 µL of MTT reagent (5 mg/mL) to each well.[11]

-

Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible under a microscope.[11]

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4][11]

-

Incubation and Measurement: Incubate the plate in the dark for 15 minutes to 4 hours at room temperature on an orbital shaker to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[4]

Factors Influencing Assay Performance: A Cause-and-Effect Analysis

The accuracy and reliability of tetrazolium assays are contingent upon careful consideration of several experimental variables. Understanding these factors is critical for troubleshooting and ensuring the integrity of your data.

Caption: Key factors influencing tetrazolium assay outcomes.

A critical consideration is the potential for direct chemical reduction of the tetrazolium salt by the test compound itself, which can lead to false-positive results.[13] Running a cell-free control with the test compound is an essential step to identify such interference.[13] Additionally, the glucose concentration in the culture medium can significantly impact MTT reduction, as cellular transport and metabolism of glucose are required for maximum formazan production.[14][15][16]

Conclusion: Ensuring Trustworthy and Reproducible Data

Tetrazolium-based assays are powerful tools for assessing cell viability and metabolic activity. However, their successful application hinges on a thorough understanding of the underlying redox principles and the factors that can influence their outcomes. By selecting the appropriate tetrazolium salt, optimizing experimental protocols, and implementing proper controls, researchers can generate accurate, reproducible, and trustworthy data that stands up to scientific scrutiny. This guide serves as a foundational resource to empower researchers in their pursuit of robust and meaningful cellular analysis.

References

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: New insights into their cellular reduction. Biotechnology Annual Review, 11, 127-152.

-

CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

- Plumb, J. A., Milroy, R., & Kaye, S. B. (1989). A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity. British Journal of Cancer, 59(3), 479-483.

- Vistica, D. T., Skehan, P., Scudiero, D., Monks, A., Pittman, A., & Boyd, M. R. (1991). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Cancer Research, 51(10), 2515-2520.

-

Semantic Scholar. (n.d.). Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). MTS, WST-8, and ATP viability assays in 2D and 3D cultures. Retrieved from [Link]

- Bernas, T., & Dobrucki, J. (1999). Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1451(1), 73-81.

-

Springer Nature Experiments. (n.d.). Optimization of the Tetrazolium Dye (MTT) Colorimetric Assay for Cellular Growth and Viability. Retrieved from [Link]

-

SciSpace. (n.d.). Tetrazolium-based Assays for Cellular Viability: A Critical Examination of Selected Parameters Affecting Formazan Production. Retrieved from [Link]

-

PubMed. (n.d.). Applying XTT, WST-1, and WST-8 to human chondrocytes: A comparison of membrane-impermeable tetrazolium salts in 2D and 3D cultures. Retrieved from [Link]

-

Yenepoya Research Centre. (n.d.). Tetrazolium salts and formazan products in Cell Biology. Retrieved from [Link]

-

ResearchGate. (n.d.). Comparison of membrane-impermeable tetrazolium salt assays in 2D and 3D cultures of human chondrocytes < XTT, WST-1, WST-8 >. Retrieved from [Link]

-

CONICET. (n.d.). Tetrazolium salts and formazan products in Cell Biology. Retrieved from [Link]

-

The study of the yellow tetrazolium salt reduction to formazan in HеLa cells. (n.d.). Retrieved from [Link]

-

ResearchGate. (n.d.). Corrigendum to: 'Reduction of a tetrazolium salt, CTC, by intact HepG2 human hepatoma cells: subcellular localisation of reducing systems'. Retrieved from [Link]'

-

ResearchGate. (2022). (PDF) Tetrazolium-based Assays for Measuring Cell Viability. Retrieved from [Link]

-

Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability. (n.d.). Retrieved from [Link]

-

PubMed. (1998). Tetrazolium (MTT) assay for cellular viability and activity. Retrieved from [Link]

-

Elabscience. (2024). What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits?. Retrieved from [Link]

-

Frontiers. (n.d.). A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model. Retrieved from [Link]

-

Bio-protocol. (n.d.). Seed Germination and Viability Test in Tetrazolium (TZ) Assay. Retrieved from [Link]

-

PROMETHEUS – Protocols. (n.d.). Seed Viability, TZ testing. Retrieved from [Link]

Sources

- 1. Frontiers | A Spectrophotometric Assay for Robust Viability Testing of Seed Batches Using 2,3,5-Triphenyl Tetrazolium Chloride: Using Hordeum vulgare L. as a Model [frontiersin.org]

- 2. clyte.tech [clyte.tech]

- 3. researchgate.net [researchgate.net]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A study of some variables in a tetrazolium dye (MTT) based assay for cell growth and chemosensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTS, WST-8, and ATP viability assays in 2D and 3D cultures: Comparison of methodologically different assays in primary human chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Applying XTT, WST-1, and WST-8 to human chondrocytes: A comparison of membrane-impermeable tetrazolium salts in 2D and 3D cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. What are the differences among MTS, XXT, WST-1, CCK-8 (WST-8) test kits? [elabscience.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Optimization of the tetrazolium dye (MTT) colorimetric assay for cellular growth and viability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. aacrjournals.org [aacrjournals.org]

- 15. [PDF] Tetrazolium-based assays for cellular viability: a critical examination of selected parameters affecting formazan production. | Semantic Scholar [semanticscholar.org]

- 16. (PDF) Tetrazolium-based Assays for Cellular Viability: A Critical Examination of Selected Parameters Affecting Formazan Production (1991) | David T. Vistica | 784 Citations [scispace.com]

The Researcher's Palette: A Technical Guide to Colorimetric Assays in Cell Biology